Strontium citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

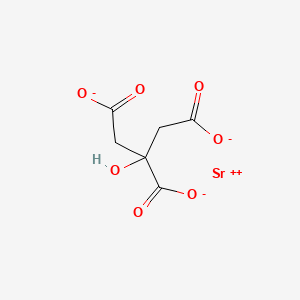

Strontium citrate is a useful research compound. Its molecular formula is C6H5O7Sr- and its molecular weight is 276.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Osteoporosis Treatment

Strontium citrate is primarily studied for its role in treating osteoporosis, a condition characterized by weakened bones and increased fracture risk. Research has shown that strontium can stimulate bone formation while inhibiting bone resorption, leading to improved bone density.

- Mechanism of Action : Strontium mimics calcium and integrates into the bone structure, enhancing mineralization and promoting osteoblast activity (bone-forming cells) while reducing osteoclast activity (bone-resorbing cells) . This dual action makes this compound a valuable option in osteoporosis management.

- Clinical Studies : A study involving post-menopausal women demonstrated that this compound supplementation significantly increased bone mineral density (BMD) compared to placebo groups. The results indicated a notable reduction in vertebral fractures among participants taking this compound .

Bone Healing and Regeneration

This compound has also been investigated for its effects on bone healing processes, particularly in surgical contexts such as distraction osteogenesis.

- Case Study in Animal Models : In a rabbit model study assessing mandibular distraction osteogenesis, this compound administration led to thicker bone trabeculae and higher percentages of new bone formation compared to control groups. Histomorphometric analysis confirmed significant improvements in bone healing metrics (P=0.001), suggesting that this compound enhances the consolidation phase of bone healing .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| New Bone Formation (%) | 55.49 ± 6.95 | 71.59 ± 5.98 | P=0.001 |

| Bone Trabecular Thickness | Thinner | Thicker | Significant |

Cardiovascular Health

Emerging research indicates that strontium may have beneficial effects beyond bone health, particularly concerning cardiovascular diseases.

- Oxidative Stress Reduction : Strontium has been shown to mitigate oxidative stress and inflammation, which are critical factors in cardiovascular health. By suppressing pro-inflammatory cytokines, this compound may contribute to improved vascular function and reduced risk of cardiovascular events .

Diabetes Management

This compound's potential role in managing diabetes has been explored due to its influence on insulin sensitivity and glucose metabolism.

- Research Findings : Animal studies suggest that strontium supplementation can improve insulin sensitivity and reduce blood glucose levels, making it a candidate for adjunct therapy in diabetes management .

Bioavailability and Safety

The bioavailability of this compound is an essential factor influencing its efficacy. Compared to other forms of strontium (like ranelate), citrate demonstrates favorable absorption characteristics.

Propriétés

Numéro CAS |

40182-75-0 |

|---|---|

Formule moléculaire |

C6H5O7Sr- |

Poids moléculaire |

276.7 g/mol |

Nom IUPAC |

strontium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Sr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |

Clé InChI |

AOOMUVYEFFNMQG-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.